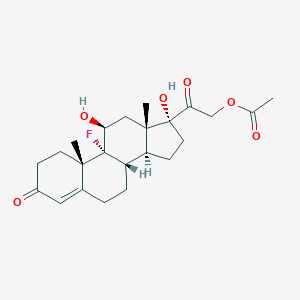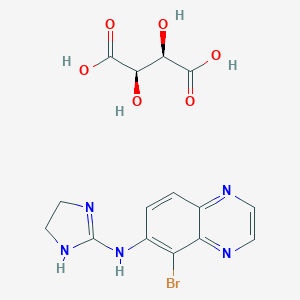
5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril
Vue d'ensemble
Description
“5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril” is a chemical compound with the molecular formula C12H13NO3 . It belongs to the family of epoxy resins, which are characterized by the presence of an epoxide group .
Synthesis Analysis
The synthesis of compounds similar to “5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril” has been reported in the literature. For instance, a study describes the synthesis of a mesoporous catalyst using a compound with a similar structure . Another study reports the synthesis of silicon quantum dots (SiQDs) by solvothermal reaction of 3-(2,3-epoxypropoxy)propyltrimethoxysilane (GPTMS) and ethylenediaminetetraacetic acid (EDTA) .
Molecular Structure Analysis
The molecular structure of “5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril” can be represented by the InChI string: InChI=1S/C12H13NO3/c14-12-5-4-9-10(13-12)2-1-3-11(9)16-7-8-6-15-8/h1-3,8H,4-7H2,(H,13,14) . The compound has a molecular weight of 219.24 g/mol .
Applications De Recherche Scientifique
Food Packaging
The compound, also known as [3- (2,3-Epoxypropoxy)propyl]trimethoxy silane or GLYMO, is used as an adhesion promoter in food packaging . It is particularly used for laminated pouches that must be resistant to sterilization and hot filling . It increases the adhesion between aluminum and polyolefin foils and maintains the strength of the bonding even at elevated temperatures .
Microwaveable Packaging
GLYMO is also used in microwaveable packaging . Its properties help maintain the integrity of the packaging even when subjected to the high temperatures of microwave heating .
UV Ageing Resistance of Asphalt
Another application of this compound is in the improvement of the ultraviolet ageing resistance of asphalt . The compound, when grafted onto the surface of layered double hydroxides (LDHs), helps to improve the UV ageing resistance of asphalt .
Surface Modification of Layered Double Hydroxides (LDHs)
The compound is used to modify the surface of LDHs . The modification helps to promote the dispersibility of LDHs in asphalt .
Glass Fibre Reinforced Plastics
The compound is used in the sizing of glass fibres used for manufacturing glass-fibre-reinforced plastics . It helps to improve the adhesion between the glass fibres and the plastic matrix .
Adhesion Promoter in High-Performance Applications
GLYMO is used as an adhesion promoter in high-performance applications that include thermal processes . It forms a covalent bond to the aluminum surface while the epoxy group reacts with the polyurethane adhesives .
Mécanisme D'action
Target of Action
Similar compounds such as 3-(2,3-epoxypropoxy)propyl-trimethoxysilane have been used in the synthesis of various materials .
Mode of Action
It’s known that epoxy groups in similar compounds can react with a variety of functional groups, including amines, alcohols, and acids . This reactivity allows these compounds to form covalent bonds with their targets, leading to changes in the target’s properties.
Biochemical Pathways
The epoxy group in similar compounds is known to be highly reactive, which suggests that it could potentially interact with a wide range of biochemical pathways .
Result of Action
Similar compounds have been used to modify surfaces and improve properties such as uv ageing resistance .
Action Environment
Similar compounds are known to be reactive in water , suggesting that the presence of water could potentially influence their action.
Propriétés
IUPAC Name |
5-(oxiran-2-ylmethoxy)-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-12-5-4-9-10(13-12)2-1-3-11(9)16-7-8-6-15-8/h1-3,8H,4-7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTWQOBNPISQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C(=CC=C2)OCC3CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512545 | |
| Record name | 5-[(Oxiran-2-yl)methoxy]-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril | |
CAS RN |
51781-14-7 | |
| Record name | 5-(2,3-Epoxypropoxy)-3,4-dihydrocarbostyril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051781147 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-[(Oxiran-2-yl)methoxy]-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2,3-EPOXYPROPOXY)-3,4-DIHYDROCARBOSTYRIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WA9ZP4G9Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194963.png)
![(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194972.png)








